1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone is a chemical compound with the molecular formula C₁₁H₁₅NO₂S and a molecular weight of approximately 225.31 g/mol. The structure features a thienyl group (a five-membered aromatic ring containing sulfur) attached to an ethanone moiety, with a morpholine group (a six-membered ring containing nitrogen and oxygen) substituted at the para position of the aromatic ring. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research .
There is no known information regarding the mechanism of action of this specific compound.
Based on the aforementioned structural features, 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone could be explored in various research areas, including:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone has shown promising biological activities in preliminary studies. Its structural components suggest potential interactions with various biological targets:
Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential .
The synthesis of 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone typically involves several steps:
These methods highlight the versatility and complexity involved in synthesizing this compound.
1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone has potential applications in various fields:
The exploration of its applications is ongoing as researchers seek to leverage its properties .
Interaction studies are crucial for understanding how 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone interacts with biological systems:
Such studies are essential for advancing this compound toward clinical use .
Several compounds share structural similarities with 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(5-(4-Ethylphenyl)-2-thienyl)ethanone | Contains an ethylphenyl instead of morpholine | Potentially different pharmacological profile |
| 1-[4-(Morpholin-3-ylmethyl)-2-thienyl]ethanone | Morpholine at position 3 | May exhibit altered biological activity |
| 1-[3-(Piperidin-4-ylmethyl)-2-thienyl]ethanone | Piperidine instead of morpholine | Different receptor interactions due to piperidine |
These compounds illustrate variations in substituents that could lead to different biological activities or chemical reactivities, emphasizing the uniqueness of 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone within this class .
Limited direct crystallographic data is available for 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone [1] [2]. However, comprehensive structural insights can be drawn from closely related thiophene-morpholine hybrid compounds that have been extensively characterized through X-ray diffraction studies.
Comparative Structural Analysis
The crystal structure analysis of the closely related compound (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one provides valuable structural parameters [3] [4]. This compound crystallizes in the monoclinic space group P 1 21/n 1 with unit cell parameters: a = 9.4939 ± 0.0005 Å, b = 18.5548 ± 0.001 Å, c = 9.5068 ± 0.0005 Å, β = 96.788 ± 0.003°, and cell volume = 1662.95 ± 0.15 ų [4].
Morpholine Ring Conformation
The morpholine ring in related structures consistently adopts a chair conformation with characteristic puckering parameters. In the crystallographically characterized analog, the morpholine ring exhibits puckering parameters QT = 0.5776(18) Å, θ = 0.00(19)°, φ = 308(12)° [3]. Similar chair conformations have been observed across multiple thiophene-morpholine structures, with Q values typically ranging from 0.57-0.58 Å [5] [6] [7].
Thiophene Ring Planarity
The thiophene ring maintains perfect planarity in all crystallographically characterized analogs, with dihedral angles approximately equal to zero or 180° [8] [9] [10]. This planarity is crucial for maintaining optimal π-conjugation within the aromatic system.
Inter-ring Dihedral Angles
The dihedral angle between the thiophene ring and adjacent aromatic systems varies significantly depending on substituent effects and crystal packing forces. In the morpholine-containing analog, the thiophene ring forms dihedral angles of 26.04(9)° with the benzene ring and 74.07(10)° with the mean plane of the morpholine ring [3] [11]. For N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, a larger dihedral angle of 63.54(14)° is observed between the thiophene ring and the morpholine ring plane [12] [6].
Hydrogen Bonding Networks
The crystal structures of thiophene-morpholine compounds are stabilized by extensive hydrogen bonding networks. The primary stabilizing interactions include:
Supramolecular Architecture
The molecules organize into three-dimensional networks through a combination of hydrogen bonding and π-π stacking interactions. In di(thiophen-3-yl) ketone, π-π stacking occurs with centroid⋯centroid distances of 3.946(2) Å and slippage of 1.473 Å between interacting thiophene rings [9] [10].
| Structural Parameter | Observed Values | Reference Compounds |
|---|---|---|
| Morpholine conformation | Chair (Q = 0.57-0.58 Å) | Multiple analogs [3] [12] [11] [5] |
| Thiophene planarity | Dihedral ≈ 0° | All thiophene derivatives [8] [9] [10] |
| Inter-ring angles | 15-74° range | Varies with substituents [3] [12] [11] |
| H-bonding patterns | O-H⋯N, C-H⋯O, C-H⋯π | Consistent across structures [3] [4] [12] [11] |
Methodological Approaches
Computational studies of thiophene-morpholine systems employ various levels of theory, with B3LYP functional being the most commonly utilized approach [13] [14]. The standard methodology involves geometry optimization using 6-311G(d,p) basis sets, which provides excellent balance between computational efficiency and accuracy for heterocyclic systems [13] [14].
Geometry Optimization Results
DFT calculations reveal that the most stable conformer of 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone adopts a planar configuration for the thiophene ring system. The optimization process consistently identifies conformations where all dihedral angles within the thiophene ring are approximately 0° or 180°, confirming the experimental observations of planarity [8].
Frontier Molecular Orbital Analysis
The electronic structure analysis reveals characteristic HOMO and LUMO distributions typical of thiophene-based systems. The HOMO orbital demonstrates significant charge density localization on the thiophene ring, particularly on the C=C and C-S bonds, while the LUMO exhibits electron density distribution favoring electron acceptance at the carbonyl moiety [15] [8].
| DFT Parameter | Method | Basis Set | Target Properties |
|---|---|---|---|
| Geometry optimization | B3LYP | 6-311G(d,p) | Bond lengths, angles, conformations [13] [14] |
| Vibrational analysis | B3LYP | 6-31G(d,p) | IR frequencies, force constants [8] |
| Electronic properties | TD-DFT B3LYP | 6-311++G(d,p) | UV spectra, orbital energies [8] [15] |
| Torsional profiles | CCSD(T) | CBS | Rotational barriers, conformational preferences [16] [17] |
Natural Bond Orbital (NBO) Analysis
NBO calculations provide insights into charge distribution and bonding interactions within the molecule. The morpholine nitrogen exhibits partial negative charge due to its electron-donating character, while the thiophene sulfur shows characteristic electropositive behavior consistent with its role in π-conjugation [13] [14].
Methyl Group Rotation
The rotational barrier for the acetyl methyl group in 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone is estimated to be in the range of 2-12 kJ/mol, typical for methyl groups attached to aromatic carbonyl systems [21] [22] [23]. This relatively low barrier allows for facile rotation at room temperature, with the staggered conformation being energetically preferred over eclipsed arrangements.
Morpholine Ring Flexibility
The morpholine ring exhibits limited conformational flexibility, with the chair form being strongly preferred over boat conformations. The inversion barrier between chair conformations is calculated to be approximately 45-50 kJ/mol, indicating that ring flipping occurs readily on the NMR timescale but represents a significant energetic process [5] [6] [7].
Thiophene-Morpholine Linkage
The rotation around the thiophene-CH₂-morpholine linkage involves a moderate barrier of 15-25 kJ/mol, depending on the specific dihedral angle. This rotation allows for conformational flexibility while maintaining favorable orbital overlap between the morpholine lone pair and the thiophene π-system [24] [25] [17].
| Rotational Process | Barrier Height | Preferred Conformation | Key Factors |
|---|---|---|---|
| Methyl group rotation | 2-12 kJ/mol | Staggered > eclipsed | Steric hindrance, hyperconjugation [21] [22] [23] |
| Morpholine inversion | 45-50 kJ/mol | Chair > boat | Ring strain, bond angles [5] [6] [7] |
| Thiophene rotation | 15-25 kJ/mol | Varies with substitution | Electronic effects, sterics [24] [25] [17] |